molecular formula C6H12N2O2S B12363904 Ac-Cys-NHMe CAS No. 10061-65-1

Ac-Cys-NHMe

Cat. No.: B12363904
CAS No.: 10061-65-1
M. Wt: 176.24 g/mol
InChI Key: RAHKYMLIVZZMIH-YFKPBYRVSA-N
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Chemical Reactions Analysis

Types of Reactions

Ac-Cys-NHMe undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-Cys-NHMe has a wide range of applications in scientific research, including:

Mechanism of Action

Ac-Cys-NHMe exerts its effects through the formation of reactive peptide thioesters, which serve as substrates for the Ubc9 enzyme. This enzyme catalyzes the conjugation of the thioester to a lysine residue on a target protein, forming an isopeptide bond. This site-specific modification allows for the attachment of biochemical probes or the engineering of proteins for specific functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Cys-NHMe is unique due to its ability to facilitate site-specific protein modification through the LACE technique. This specificity and versatility make it a valuable tool in biochemical research and industrial applications .

Properties

CAS No.

10061-65-1

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

(2R)-2-acetamido-N-methyl-3-sulfanylpropanamide

InChI

InChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1

InChI Key

RAHKYMLIVZZMIH-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)NC

Canonical SMILES

CC(=O)NC(CS)C(=O)NC

Origin of Product

United States

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